Regioisomeric Differentiation: 3-Cyclopropyl-5-amino vs. 4-Cyclopropyl Substitution
The target compound 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a specific regioisomer that cannot be substituted by the 4-cyclopropyl analog [1]. The position of the cyclopropyl group on the pyrazole ring (C3 vs. C4) fundamentally alters the molecule's spatial orientation and its ability to engage in structure-activity relationships (SAR). The 5-amino group on the target compound is ortho to the N1-acetic acid chain, creating a unique hydrogen-bonding environment distinct from the meta-like arrangement in the 4-cyclopropyl isomer [1].
| Evidence Dimension | Regioisomeric Structure |
|---|---|
| Target Compound Data | 5-amino-3-cyclopropyl substitution |
| Comparator Or Baseline | 4-cyclopropyl substitution (CAS 1402411-46-4) |
| Quantified Difference | Isomeric; ortho vs. meta-like substitution pattern |
| Conditions | N/A - Structural comparison |
Why This Matters
For lead optimization, the specific regioisomer is required to maintain the intended SAR; using the incorrect regioisomer will yield different biological activity and potentially derail a drug discovery program.
- [1] American Elements. (2026). 2-(4-Cyclopropylpyrazol-1-yl)acetic acid [CAS 1402411-46-4] Product Page. View Source
